5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole core substituted with methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-aminobenzenethiol with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-7-methylbenzothiazole-2(3H)-thione
- 5-Methoxy-7-chlorobenzothiazole-2(3H)-thione
- 5-Methoxy-7-bromobenzothiazole-2(3H)-thione
Uniqueness
5-Methoxy-7-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
920980-59-2 |
---|---|
Molecular Formula |
C9H6F3NOS2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-methoxy-7-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H6F3NOS2/c1-14-4-2-5(9(10,11)12)7-6(3-4)13-8(15)16-7/h2-3H,1H3,(H,13,15) |
InChI Key |
YPYJJNWCUQMMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)NC(=S)S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.